N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and is substituted with both difluorobenzyl and trifluoromethylphenyl groups. The presence of these fluorinated groups imparts distinct chemical and physical properties to the compound, making it of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring.
Introduction of the difluorobenzyl group: The difluorobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable difluorobenzyl halide.
Attachment of the trifluoromethylphenyl group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethylphenyl group to the tetrazole ring.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the benzyl or phenyl rings can be replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: Its fluorinated groups and tetrazole ring contribute to its stability and reactivity, making it useful in the development of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe or tool in biological research to study the interactions and functions of various biomolecules.
Industrial Applications: Its chemical properties may be exploited in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.
Comparison with Similar Compounds
N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(2,6-difluorobenzyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide: This compound has a similar structure but lacks the trifluoromethyl group, which may affect its chemical properties and applications.
N-(2,6-difluorobenzyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different reactivity and biological activity.
N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid: This compound is similar but has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F5N5O/c17-12-2-1-3-13(18)11(12)8-22-15(27)14-23-25-26(24-14)10-6-4-9(5-7-10)16(19,20)21/h1-7H,8H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPPMMHXJHWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.